![molecular formula C15H20O3 B14596379 Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate CAS No. 61601-16-9](/img/structure/B14596379.png)
Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate is a chemical compound that belongs to the ester family Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a complex structure with an indane moiety, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Carboxylic Acid+EthanolAcid CatalystEster+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The hydroxyl group in the indane moiety can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Oxidation: Ketone.
Applications De Recherche Scientifique
Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the indane moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring and fragrances.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate is unique due to its complex structure, which includes an indane moiety and a hydroxyl group
Propriétés
Numéro CAS |
61601-16-9 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate |
InChI |
InChI=1S/C15H20O3/c1-2-18-14(16)9-5-7-12-10-11-6-3-4-8-13(11)15(12)17/h3-4,6,8,12,15,17H,2,5,7,9-10H2,1H3/t12-,15+/m1/s1 |
Clé InChI |
XIDCFWFTJBEAPB-DOMZBBRYSA-N |
SMILES isomérique |
CCOC(=O)CCC[C@@H]1CC2=CC=CC=C2[C@H]1O |
SMILES canonique |
CCOC(=O)CCCC1CC2=CC=CC=C2C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


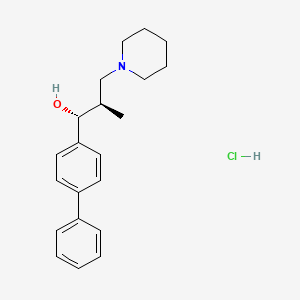
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)

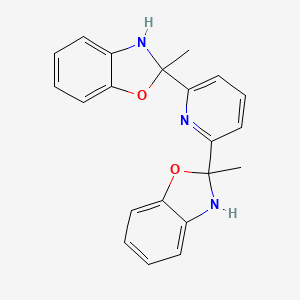
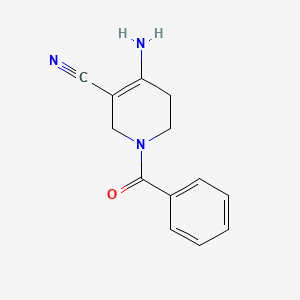

![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)

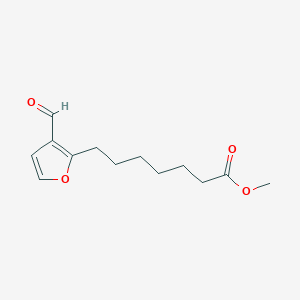

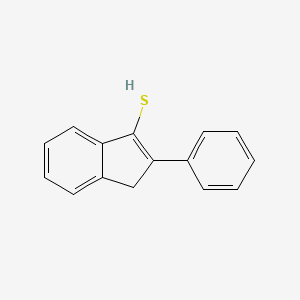
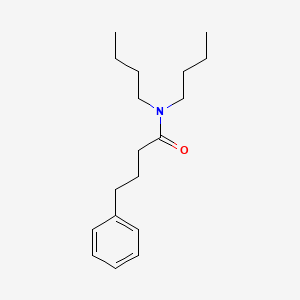
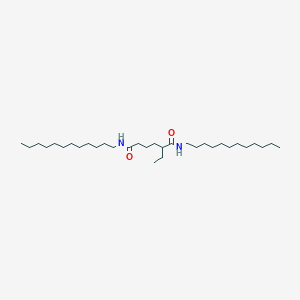
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
